molecular formula C14H17NO B14179473 5'-Methoxyspiro[cyclohexane-1,3'-indole] CAS No. 923037-15-4

5'-Methoxyspiro[cyclohexane-1,3'-indole]

Cat. No.: B14179473
CAS No.: 923037-15-4
M. Wt: 215.29 g/mol
InChI Key: CUEFMCFIMNYYDG-UHFFFAOYSA-N
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Description

5’-Methoxyspiro[cyclohexane-1,3’-indole] is a spirocyclic compound that features a unique structural motif where a cyclohexane ring is fused to an indole moiety through a spiro carbon. This compound belongs to the class of spiroindoles, which are known for their three-dimensional structure and significant biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Methoxyspiro[cyclohexane-1,3’-indole] typically involves the formation of the spirocyclic structure through a series of organic reactions. One common method is the Fischer indole synthesis, where a cyclohexanone derivative reacts with phenylhydrazine under acidic conditions to form the indole ring . The methoxy group can be introduced through methylation reactions using reagents like methyl iodide in the presence of a base.

Industrial Production Methods

Industrial production of spiroindoles, including 5’-Methoxyspiro[cyclohexane-1,3’-indole], often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced catalytic systems, and purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

5’-Methoxyspiro[cyclohexane-1,3’-indole] can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the indole ring can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of indole-2,3-diones, while substitution reactions can introduce various functional groups at specific positions on the indole ring .

Scientific Research Applications

5’-Methoxyspiro[cyclohexane-1,3’-indole] has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5’-Methoxyspiro[cyclohexane-1,3’-indole] involves its interaction with various molecular targets and pathways. The indole moiety can bind to proteins and enzymes, modulating their activity. This compound may also interact with cellular receptors, influencing signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Methoxyspiro[cyclohexane-1,3’-indole] is unique due to its specific structural features, including the methoxy group and the spirocyclic fusion of cyclohexane and indole.

Properties

CAS No.

923037-15-4

Molecular Formula

C14H17NO

Molecular Weight

215.29 g/mol

IUPAC Name

5'-methoxyspiro[cyclohexane-1,3'-indole]

InChI

InChI=1S/C14H17NO/c1-16-11-5-6-13-12(9-11)14(10-15-13)7-3-2-4-8-14/h5-6,9-10H,2-4,7-8H2,1H3

InChI Key

CUEFMCFIMNYYDG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)N=CC23CCCCC3

Origin of Product

United States

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